![molecular formula C10H6BrF3N2 B1376851 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole CAS No. 1353855-69-2](/img/structure/B1376851.png)
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties. Pyrazole derivatives, including this compound, are of significant interest in various fields such as medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical reactivity .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure have been found to interact with peripheral sensory trigeminal nerves, which are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
Pyrazole derivatives, in general, are known to undergo a radical addition followed by intramolecular cyclization, affording the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are known to react with titanium tetrachloride to afford binary adducts .
Action Environment
It’s worth noting that the compound is typically stored in a sealed container at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole typically involves the condensation of 3-(trifluoromethyl)phenylhydrazine with 4-bromo-1,3-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts such as transition metals or solid acids may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., KOH, NaH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).
Coupling: Palladium catalysts, ligands, bases (e.g., K₂CO₃), solvents (e.g., toluene, THF).
Major Products: The reactions yield various substituted pyrazoles, functionalized derivatives, and coupled products depending on the reagents and conditions used .
Scientific Research Applications
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole has numerous applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)phenylhydrazine
- 1-Phenylpyrazole
Comparison: 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in substitution and coupling reactions and greater potential in biological applications due to its structural features .
Properties
IUPAC Name |
4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLUCUQGRIQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)

![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)
![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
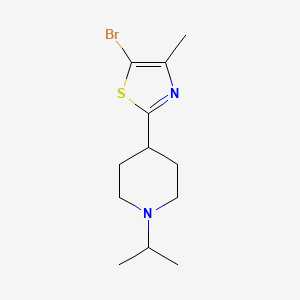
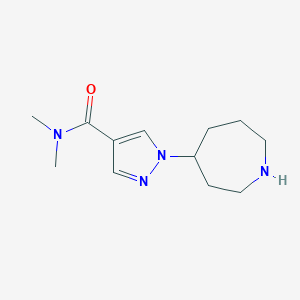
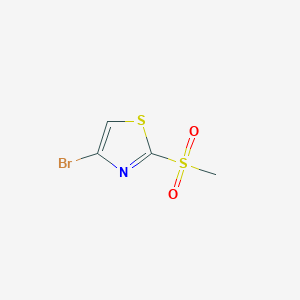
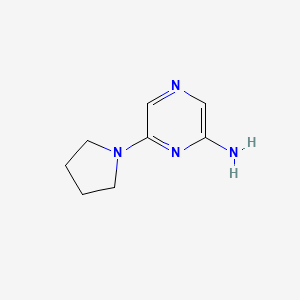
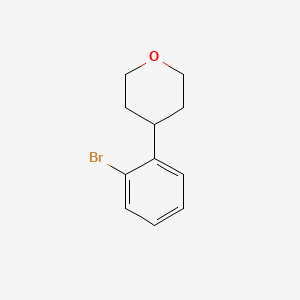
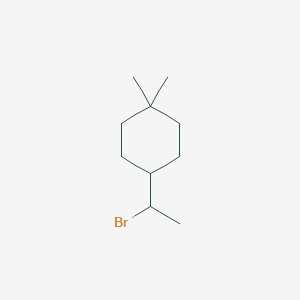
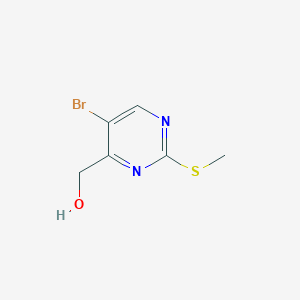
![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)
